Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate
Overview
Description
Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate is a chemical compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol. This compound is known for its unique structure, which includes a pyrrolo[1,2-f][1,2,4] triazine ring system. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves stringent quality control measures to ensure consistency and purity of the final product. The use of advanced technologies and equipment helps in achieving high yields and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various hydroxylated compounds.
Scientific Research Applications
Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate include:
- Ethyl 4-hydroxy-5-methylpyrrolo[1,2-f][1,2,4] triazine-6-carboxylate
- Pyrrolo[2,1-f][1,2,4]triazine derivatives
Uniqueness
This compound is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)5-2-6-7(12)9-4-10-11(6)3-5/h2-4H,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQDYPYRSYZDNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=C1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735091 | |
Record name | Methyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900783-11-1 | |
Record name | Methyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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